Vapreotide Acetate

Description

See also: Vapreotide (has active moiety).

Structure

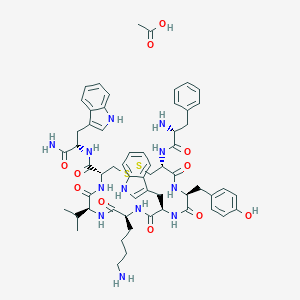

2D Structure

Properties

IUPAC Name |

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIZSMHYSQUHDH-NCACADTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H74N12O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1191.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116430-60-5 | |

| Record name | Vapreotide acetate [USAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116430605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VAPREOTIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5562377HFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vapreotide Acetate: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification processes for Vapreotide Acetate, a synthetic octapeptide analogue of somatostatin. Vapreotide is a crucial therapeutic agent used in the management of various conditions, including esophageal variceal bleeding and certain tumors.[1][2] This document details both liquid-phase and solid-phase synthesis strategies, purification methodologies, and the key signaling pathways through which Vapreotide exerts its pharmacological effects.

Synthesis of Vapreotide

Vapreotide, with the amino acid sequence D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2, can be synthesized through two primary methodologies: liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS).[3][4]

Liquid-Phase Peptide Synthesis (LPPS)

The liquid-phase synthesis of Vapreotide involves the sequential coupling of protected amino acid fragments in solution. A common strategy involves the synthesis of two key fragments, which are then coupled and subsequently cyclized to form the final octapeptide.[3]

A representative liquid-phase synthesis of Vapreotide is outlined below, based on established patent literature.[3] This process utilizes protecting groups such as Boc (tert-butyloxycarbonyl) and Acm (acetamidomethyl) to prevent unwanted side reactions.

Step 1: Synthesis of Protected Peptide Fragments

-

Fragment A (e.g., Boc-(D)-Phe-Cys(Acm)-Tyr-OH): This fragment is synthesized by the stepwise coupling of the corresponding protected amino acids in a suitable organic solvent (e.g., dichloromethane, dimethylformamide). Coupling is typically mediated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU/HOBt.[3][5]

-

Fragment B (e.g., H-(D)-Trp-Lys(Boc)-Val-Cys(Acm)-Trp-NH2): This fragment is similarly synthesized through sequential coupling of protected amino acids. The C-terminal tryptophan is in the amide form.

Step 2: Coupling of Fragments

-

The carboxyl group of Fragment A is activated, and then coupled with the N-terminal amino group of Fragment B. The reaction is carried out in an organic solvent in the presence of a coupling agent.

Step 3: Deprotection of Cysteine Residues

-

The Acm protecting groups on the cysteine residues are selectively removed to expose the thiol groups.

Step 4: Disulfide Bond Formation (Cyclization)

-

The linear, deprotected peptide is subjected to an oxidation reaction, typically using iodine or potassium ferricyanide in a dilute solution, to facilitate the formation of the intramolecular disulfide bond between the two cysteine residues.[3]

Step 5: Global Deprotection

-

All remaining protecting groups (e.g., Boc) are removed, often using a strong acid such as trifluoroacetic acid (TFA), to yield the crude Vapreotide.[3]

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers an alternative and often more efficient method for producing Vapreotide. In SPPS, the peptide chain is assembled stepwise while one end is attached to an insoluble polymeric support (resin).[6] This approach simplifies the purification of intermediates, as excess reagents and by-products are removed by simple filtration and washing.[7]

The following is a generalized protocol for the solid-phase synthesis of Vapreotide using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

1. Resin Preparation:

-

A suitable resin, such as a Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).

2. Amino Acid Coupling Cycle (Repeated for each amino acid):

- Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a solution of piperidine in DMF (e.g., 20%).[5]

- Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.

- Amino Acid Activation and Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling agent (e.g., HBTU, HOBt) and a base (e.g., DIEA) in DMF. This activated amino acid solution is then added to the resin to form the next peptide bond.[5] The coupling efficiency is monitored using a qualitative test such as the Kaiser test.[7]

- Washing: The resin is washed extensively with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and by-products.

3. Cleavage from Resin and Global Deprotection:

-

Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[7]

4. Cyclization:

-

The linear peptide is cyclized in solution through the formation of a disulfide bond between the two cysteine residues, as described in the liquid-phase synthesis.

Purification of this compound

The crude Vapreotide obtained from either synthesis method contains various impurities, including deletion sequences, incompletely deprotected peptides, and by-products from side reactions. Therefore, a robust purification process is essential to achieve the high purity required for pharmaceutical applications. The primary method for purifying Vapreotide is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[3][8]

Experimental Protocol: Preparative RP-HPLC Purification

The following protocol outlines a typical preparative RP-HPLC method for the purification of Vapreotide. The final product is often obtained as an acetate salt by using acetic acid in the mobile phase and during lyophilization.

1. Column and Mobile Phases:

-

Column: A preparative C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with a small percentage of an acid, typically 0.1% trifluoroacetic acid (TFA) or 0.1% acetic acid.[9][10]

-

Mobile Phase B: Acetonitrile with the same concentration of the same acid as in Mobile Phase A.[9][10]

2. Gradient Elution:

-

A linear gradient of increasing Mobile Phase B is used to elute the Vapreotide from the column. A shallow gradient around the elution point of Vapreotide is often employed to achieve optimal separation from closely eluting impurities. A typical gradient might run from 10% to 50% acetonitrile over a specified time.

3. Detection:

-

The elution profile is monitored using a UV detector, typically at a wavelength of 220 nm or 280 nm.

4. Fraction Collection:

-

Fractions are collected as the Vapreotide peak elutes. The purity of the collected fractions is analyzed by analytical HPLC.

5. Lyophilization:

-

The pure fractions are pooled, and the solvent is removed by lyophilization (freeze-drying) to obtain the final this compound as a white, fluffy powder.

Data Presentation: Synthesis and Purification Parameters

While specific yields and purities are highly dependent on the scale and specific conditions of the synthesis and purification, the following tables provide a general overview of the expected outcomes and parameters.

Table 1: Vapreotide Synthesis Parameters (Illustrative)

| Parameter | Liquid-Phase Synthesis | Solid-Phase Synthesis |

| Support | Not applicable | Rink Amide Resin |

| Protecting Groups | Boc, Acm | Fmoc, Trt, Boc |

| Coupling Agents | DCC, HBTU/HOBt | HBTU/HOBt, DIC/HOBt |

| Cleavage Reagent | TFA | TFA-based cocktail |

| Cyclization Agent | Iodine, K3[Fe(CN)6] | Iodine, K3[Fe(CN)6] |

| Typical Crude Purity | 40-60% | 60-80% |

| Overall Yield (Crude) | 10-20% | 20-40% |

Table 2: Vapreotide Purification Parameters (Illustrative)

| Parameter | Value |

| Chromatography Mode | Reversed-Phase HPLC |

| Stationary Phase | C18 silica gel, 10 µm |

| Column Dimensions | 50 x 250 mm (Preparative) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |

| Gradient | 20% to 40% B over 30 min |

| Flow Rate | 80 mL/min |

| Detection Wavelength | 220 nm |

| Final Purity | >98% |

| Recovery Yield | 50-70% |

Signaling Pathways of Vapreotide

Vapreotide exerts its biological effects by interacting with specific cell surface receptors, primarily somatostatin receptors (SSTRs) and, to some extent, the neurokinin-1 receptor (NK1R).[1][5]

Somatostatin Receptor (SSTR) Signaling

Vapreotide is a potent agonist for SSTR2 and SSTR5.[2] The binding of Vapreotide to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to the inhibition of cell proliferation and hormone secretion.

Caption: Vapreotide-mediated SSTR2 signaling pathway.

Neurokinin-1 Receptor (NK1R) Signaling

Vapreotide also exhibits antagonist activity at the NK1R, blocking the effects of Substance P (SP).[5] This interaction is implicated in some of Vapreotide's analgesic and anti-inflammatory properties.

Caption: Vapreotide antagonism of the NK1R signaling pathway.

Experimental Workflow Overview

The overall process from synthesis to purified this compound can be visualized as a sequential workflow.

Caption: Overall workflow for this compound production.

References

- 1. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20070111930A1 - Process for preparing vapreotide - Google Patents [patents.google.com]

- 4. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analog of Somatostatin Vapreotide Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vapourtec.com [vapourtec.com]

- 7. peptide.com [peptide.com]

- 8. warwick.ac.uk [warwick.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Vapreotide Acetate: A Comprehensive Technical Guide on its Chemical Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide Acetate is a synthetic octapeptide analogue of the natural hormone somatostatin.[1][2] It exhibits a longer half-life and greater potency than its endogenous counterpart, making it a valuable therapeutic agent in various clinical settings. Primarily, Vapreotide is utilized for the management of esophageal variceal bleeding in patients with liver cirrhosis and has also been investigated for its efficacy in treating AIDS-related diarrhea.[1][2] This technical guide provides an in-depth overview of the chemical structure and characterization of this compound, offering detailed experimental protocols and data presentation to support research and development activities.

Chemical Structure and Physicochemical Properties

Vapreotide is a cyclic octapeptide with a disulfide bridge between two cysteine residues. Its amino acid sequence is D-Phenylalanyl-L-Cysteinyl-L-Tyrosyl-D-Tryptophyl-L-Lysyl-L-Valyl-L-Cysteinyl-L-Tryptophanamide.[1] The peptide is supplied as an acetate salt to improve its stability and solubility.

While there are some inconsistencies in the reported molecular formula and weight, this can be attributed to the variable number of acetate molecules associated with the peptide. The most commonly cited molecular formula for the peptide cation is C₅₇H₇₀N₁₂O₉S₂.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula (Peptide) | C₅₇H₇₀N₁₂O₉S₂ | [1] |

| Molecular Weight (Peptide) | 1131.4 g/mol | [1] |

| Amino Acid Sequence | D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH₂ | [1] |

| Appearance | White to off-white solid | |

| Solubility | Slightly soluble in acetic acid and methanol |

Characterization of this compound

The comprehensive characterization of this compound is crucial for ensuring its quality, purity, and identity. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for the quantitative determination of the acetate counter-ion.

Experimental Protocol for Purity Assessment (Adapted from Octreotide Acetate analysis): [3][4]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: A solution of triethylamine in water, with the pH adjusted to 5.4 using orthophosphoric acid, mixed with a small percentage of acetonitrile (e.g., 90:10 v/v).[3]

-

Mobile Phase B: A mixture of water and acetonitrile with the same triethylamine/orthophosphoric acid buffer system but with a higher concentration of acetonitrile (e.g., 40:60 v/v).[3]

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 0-70% B in 60 minutes).

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV absorbance at 210 nm.[3]

-

Sample Preparation: this compound is dissolved in a suitable diluent, such as a sodium acetate buffer at pH 4.0.[3]

Expected Results: The chromatogram should show a major peak corresponding to Vapreotide, with any impurities appearing as separate, smaller peaks. The purity is calculated based on the relative peak areas.

Experimental Protocol for Acetate Quantification: [5][6]

-

Instrumentation: HPLC system with a UV/Vis or a conductivity detector.

-

Column: A strong anion exchange column (e.g., SUPELCOSIL SAX1).[5][6]

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer) at a controlled pH and ionic strength. The retention of acetate is sensitive to both pH and ionic strength of the mobile phase.[5][6]

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) or conductivity detection.

-

Sample Preparation: The sample is dissolved in the mobile phase.

Table 2: Typical HPLC Purity Data for a Peptide Pharmaceutical

| Parameter | Specification |

| Purity (by area %) | ≥ 98.0% |

| Largest Single Impurity | ≤ 0.5% |

| Total Impurities | ≤ 2.0% |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of Vapreotide and to elucidate its structure through fragmentation analysis.

Experimental Protocol:

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with an HPLC system (LC-MS).

-

Ionization Mode: Positive ion mode is typically used for peptides.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is preferred for accurate mass measurements.

-

Fragmentation: Tandem mass spectrometry (MS/MS) is performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Expected Results: The mass spectrum should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ of Vapreotide. The fragmentation pattern in the MS/MS spectrum will be complex due to the cyclic nature of the peptide but will yield characteristic b- and y-type fragment ions from the cleavage of the peptide backbone, confirming the amino acid sequence. The loss of the acetate counter-ion is also expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and conformation of this compound in solution. A comprehensive assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances is essential for unambiguous structural confirmation.

Experimental Protocol (Adapted from Octreotide Acetate analysis): [7]

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Solvent: The sample is dissolved in a deuterated solvent, typically water (D₂O) or a mixture of H₂O/D₂O to observe exchangeable amide protons.

-

Experiments: A suite of 1D and 2D NMR experiments is required for full assignment:

-

1D ¹H: Provides an overview of the proton signals.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system (an entire amino acid residue).

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing conformational information.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

2D ¹H-¹⁵N HSQC: Correlates amide protons with their directly attached nitrogens.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with carbons that are 2-3 bonds away, aiding in sequential assignment.

-

Expected Results: The series of NMR spectra will allow for the sequential assignment of all proton, carbon, and nitrogen resonances to their respective amino acid residues in the Vapreotide sequence. This provides definitive proof of the primary structure and insights into the three-dimensional conformation of the molecule in solution.

Mechanism of Action and Signaling Pathways

Vapreotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). It shows a high affinity for SSTR2 and SSTR5.[1] The activation of these receptors triggers a cascade of intracellular signaling events.

SSTR2 and SSTR5 Signaling Pathway

The primary signaling pathway initiated by Vapreotide binding to SSTR2 and SSTR5 involves the inhibition of adenylyl cyclase.

Caption: Vapreotide-mediated inhibition of adenylyl cyclase.

Upon binding of Vapreotide to SSTR2 or SSTR5, the associated inhibitory G-protein (Gi/o) is activated.[8][9] This leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), ultimately resulting in the downstream cellular effects, such as the inhibition of hormone secretion.

Additional Signaling Pathways

Beyond the canonical adenylyl cyclase pathway, SSTR2 and SSTR5 activation can also modulate other signaling cascades, including the MAPK/ERK pathway and the activation of protein tyrosine phosphatases (PTPs) like SHP-1 and SHP-2.[10] These pathways are involved in regulating cell proliferation and apoptosis.

Caption: Vapreotide's influence on MAPK and PTP signaling.

Conclusion

The chemical structure and characterization of this compound are well-defined through a combination of advanced analytical techniques. This guide provides a foundational understanding of its properties and the methodologies required for its analysis. A thorough characterization, as outlined, is paramount for ensuring the quality, safety, and efficacy of this compound in its clinical applications. The elucidation of its signaling pathways provides a basis for understanding its mechanism of action and for the development of future somatostatin analogues with improved therapeutic profiles.

References

- 1. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. jptcp.com [jptcp.com]

- 5. Determination of acetate in pharmaceutical products by HPLC | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

Vapreotide Acetate: A Technical Guide to its Mechanism of Action at SSTR2 and SSTR5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide Acetate is a synthetic octapeptide analog of the natural hormone somatostatin, engineered for greater metabolic stability.[1] It is utilized in the treatment of conditions such as esophageal variceal bleeding and symptoms associated with neuroendocrine tumors.[1] The therapeutic effects of Vapreotide are primarily mediated through its interaction with somatostatin receptors (SSTRs), a family of five G-protein coupled receptors (GPCRs). Vapreotide exhibits a high binding affinity for two of these subtypes: SSTR2 and SSTR5.[1][2][3] This document provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects upon binding to SSTR2 and SSTR5, including downstream signaling cascades, functional outcomes, and the experimental methodologies used to elucidate these actions.

Core Mechanism: Receptor Binding and G-Protein Coupling

Vapreotide, like endogenous somatostatin, acts as an agonist at SSTR2 and SSTR5.[2][4] Upon binding, it induces a conformational change in the receptor, facilitating its coupling to inhibitory G-proteins of the Gi/o family.[5] This interaction is the critical initiating step for all subsequent downstream signaling events. The activation of Gi proteins leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which proceed to modulate the activity of various intracellular effectors.

Quantitative Data: Binding Affinity of Vapreotide Analogs

The affinity of a ligand for its receptor is a key determinant of its potency and specificity. The following table summarizes the in vitro binding affinities (IC50 values) of a Vapreotide analog for human somatostatin receptor subtypes, providing a quantitative basis for its selectivity.

| Compound | sst1 (IC50 nM) | sst2 (IC50 nM) | sst3 (IC50 nM) | sst4 (IC50 nM) | sst5 (IC50 nM) |

| Y-DOTA-vapreotide | > 1000 | 8.3 | 200 | > 1000 | 31 |

| Data sourced from a study evaluating various somatostatin radiotracers.[6] The IC50 value represents the concentration of the compound required to displace 50% of a specific radioligand. |

Signaling Pathways and Cellular Effects

Activation of SSTR2 and SSTR5 by Vapreotide initiates a cascade of intracellular events that collectively inhibit cell secretion and proliferation.[7][8]

Inhibition of Adenylyl Cyclase and Reduction of cAMP

The primary and most well-characterized downstream effect of SSTR2 and SSTR5 activation is the inhibition of adenylyl cyclase (AC) by the Gαi subunit.[8][9] This enzymatic inhibition leads to a rapid decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[9] A reduction in cAMP levels has multiple consequences, including the decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation status and activity of numerous proteins involved in hormone secretion and cell growth.[10]

Caption: Vapreotide-mediated inhibition of the adenylyl cyclase/cAMP pathway via Gi-protein coupling.

Modulation of Ion Channel Activity

Both the Gαi and Gβγ subunits released upon receptor activation can directly modulate the activity of various ion channels.[8]

-

Potassium (K+) Channels: The Gβγ dimer often activates G-protein-gated inwardly rectifying potassium (GIRK) channels. This leads to K+ efflux, causing hyperpolarization of the cell membrane. Hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thus indirectly reducing calcium influx.[9]

-

Calcium (Ca2+) Channels: The Gβγ subunit can also directly inhibit voltage-gated Ca2+ channels (VGCCs), predominantly of the L-type and N-type.[9][11] This action directly reduces the influx of extracellular Ca2+, a critical trigger for the exocytosis of hormones and neurotransmitters.[11]

Caption: Modulation of K+ and Ca2+ ion channels by the Gβγ subunit following Vapreotide binding.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathway

Vapreotide can exert anti-proliferative effects by modulating the MAPK/ERK signaling cascade.[12] This is often achieved through the activation of tyrosine phosphatases, such as SHP-1 and SHP-2, which can dephosphorylate and inactivate components of growth factor receptor signaling pathways, thereby attenuating mitogenic signals.[12]

Receptor Internalization

Prolonged agonist stimulation, including by Vapreotide, leads to phosphorylation of the SSTR2 and SSTR5 intracellular domains by G-protein-coupled receptor kinases (GRKs).[13] This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from the G-protein (desensitization) and target it for internalization into endosomes via clathrin-coated pits.[13][14] This process serves as a key mechanism for regulating the intensity and duration of the signal.

Experimental Protocols

The characterization of Vapreotide's mechanism of action relies on a suite of standardized in vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity of Vapreotide for SSTR2 and SSTR5 by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation: Membranes are prepared from cell lines stably expressing high levels of either human SSTR2 or SSTR5 (e.g., CHO-K1 or HEK293 cells).[15]

-

Incubation: A fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Vapreotide.

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters (e.g., using a multi-well filter plate) to separate the receptor-bound radioligand from the unbound radioligand.[16] The filters are then washed to remove non-specific binding.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Analysis: The data are plotted as the percentage of specific binding versus the concentration of Vapreotide. Non-linear regression analysis is used to calculate the IC50 value.[16]

Caption: Workflow for a competitive radioligand binding assay to determine Vapreotide's receptor affinity.

cAMP Functional Assay

This assay measures Vapreotide's ability to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Plating: Whole cells expressing SSTR2 or SSTR5 are plated in a multi-well plate.[10]

-

Stimulation: Cells are first treated with an adenylyl cyclase activator, such as forskolin, to induce a measurable baseline of cAMP production.

-

Treatment: Cells are co-incubated with the activator and varying concentrations of Vapreotide.

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured. Common methods include:

-

Luminescence-based assays (e.g., cAMP-Glo™): These assays use a luciferase system where light output is inversely proportional to the cAMP concentration.[10]

-

FRET-based assays: These use genetically encoded biosensors that change their fluorescence resonance energy transfer signal upon binding to cAMP.[17]

-

-

Analysis: A dose-response curve is generated to determine the EC50 value for cAMP inhibition.

Caption: General workflow for a cell-based cAMP inhibition assay.

Receptor Internalization Assay

This assay visualizes and quantifies the movement of SSTR2/SSTR5 from the plasma membrane into the cell upon Vapreotide stimulation.

Methodology (Whole-Cell ELISA):

-

Cell Culture: Cells expressing N-terminally epitope-tagged SSTR2 or SSTR5 (e.g., FLAG-tag) are grown in multi-well plates.[18]

-

Treatment: Cells are treated with Vapreotide for various time points to induce internalization.

-

Fixation: Cells are fixed with a reagent like paraformaldehyde to preserve their structure.

-

Antibody Incubation: A primary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that specifically recognizes the epitope tag is added. This antibody can only bind to receptors remaining on the cell surface.[18]

-

Substrate Addition: A chromogenic HRP substrate is added, which develops a color in the presence of the enzyme.

-

Quantification: The reaction is stopped, and the color intensity, which is proportional to the number of receptors on the cell surface, is measured using a plate reader at a specific absorbance.[18] A decrease in signal over time indicates receptor internalization.

Caption: Workflow for a whole-cell ELISA-based receptor internalization assay.

Conclusion

This compound is a potent agonist for both SSTR2 and SSTR5. Its mechanism of action is initiated by high-affinity binding to these receptors, leading to the activation of inhibitory Gi/o proteins. This triggers a multifactorial signaling cascade characterized by the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, modulation of K+ and Ca2+ channel activities, and regulation of the MAPK pathway. Collectively, these molecular events result in the potent inhibition of hormone secretion and cell proliferation, which are the cornerstones of its therapeutic utility. The continuous investigation of these pathways using quantitative and functional assays is crucial for the development of next-generation somatostatin analogs with improved efficacy and receptor subtype selectivity.

References

- 1. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What SSTR modulators are in clinical trials currently? [synapse.patsnap.com]

- 9. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]

- 11. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Somatostatin receptors 2 and 5 are preferentially expressed in proliferating endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

- 15. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]

Vapreotide Acetate: A Technical Guide to Somatostatin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide Acetate, a synthetic octapeptide analog of somatostatin, exhibits a distinct binding profile for the five subtypes of somatostatin receptors (SSTR1-5). This differential affinity is critical to its mechanism of action and therapeutic applications, which primarily revolve around the management of neuroendocrine tumors and other conditions characterized by hormonal hypersecretion.[1] This technical guide provides an in-depth analysis of this compound's binding affinity, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Somatostatin Receptor Binding Affinity of this compound

This compound demonstrates a high affinity for somatostatin receptor subtypes 2 and 3, moderate affinity for subtype 5, and low affinity for subtypes 1 and 4. The binding affinities, expressed as half-maximal inhibitory concentrations (IC50), are summarized in the table below. This data highlights the selectivity of Vapreotide for SSTR2 and SSTR3, which are frequently overexpressed in neuroendocrine tumors.

| Receptor Subtype | This compound IC50 (nM) |

| SSTR1 | 200 |

| SSTR2 | 0.17 |

| SSTR3 | 0.1 |

| SSTR4 | 620 |

| SSTR5 | 21 |

Data sourced from competitive binding experiments using [125I-labeled Tyr11]somatostatin-14 on membranes from CHO cells expressing human somatostatin receptor subtypes.[2]

Experimental Protocols

The determination of this compound's binding affinity for somatostatin receptors is typically achieved through in vitro competitive radioligand binding assays. The following is a detailed methodology based on established protocols.[2][3][4][5][6][7]

Cell Culture and Membrane Preparation

-

Cell Culture : Chinese Hamster Ovary (CHO) cells, stably transfected to express a single subtype of human somatostatin receptor (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5), are cultured in appropriate media until they reach confluence.

-

Cell Harvesting and Lysis : The cells are washed with phosphate-buffered saline (PBS), scraped, and collected by centrifugation. The cell pellet is then resuspended in a hypotonic lysis buffer and homogenized.

-

Membrane Isolation : The homogenate is centrifuged at a low speed to remove nuclei and intact cells. The resulting supernatant is then subjected to high-speed ultracentrifugation to pellet the crude cell membranes.

-

Protein Quantification : The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA protein assay, to ensure consistent amounts of receptor are used in the binding assay.

Competitive Radioligand Binding Assay

-

Assay Buffer : A suitable binding buffer is prepared, typically containing a buffering agent (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and a protease inhibitor cocktail to prevent receptor degradation.

-

Incubation : The cell membranes (containing a fixed amount of protein) are incubated in the binding buffer with a constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]somatostatin-14) and varying concentrations of unlabeled this compound.

-

Equilibrium : The incubation is carried out for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-37°C) to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Radioligand : The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification of Radioactivity : The radioactivity retained on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a gamma counter.

-

Data Analysis : The data is analyzed using non-linear regression to generate a competition curve, from which the IC50 value for this compound at each receptor subtype is determined. The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

Competitive Binding Assay Workflow

Signaling Pathways

Upon binding to its target receptors, this compound, like the endogenous ligand somatostatin, initiates a cascade of intracellular signaling events. Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi).[8] The activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]

Furthermore, Vapreotide's antiproliferative effects are mediated through distinct pathways depending on the receptor subtype:

-

SSTR2: Activation of SSTR2 by Vapreotide stimulates a tyrosine phosphatase, which is implicated in the inhibition of cell growth.

-

SSTR5: The antiproliferative signal from SSTR5 is thought to involve the inositol phospholipid/calcium pathway.[2]

Vapreotide Signaling Pathways

Conclusion

This compound's high affinity for somatostatin receptor subtypes 2 and 3 provides a molecular basis for its therapeutic efficacy in neuroendocrine tumors and other related disorders. A thorough understanding of its binding characteristics and the downstream signaling pathways is essential for the continued development and optimization of somatostatin analogs in oncology and endocrinology. The experimental protocols outlined in this guide serve as a foundation for further research into the nuanced interactions between Vapreotide and its receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Magic™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Item - Experimental conditions of binding assays. - Public Library of Science - Figshare [plos.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Signaling Pathways Activated by Vapreotide Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide Acetate is a synthetic octapeptide analog of somatostatin, exhibiting a complex pharmacological profile through its interaction with multiple receptor systems.[1] Primarily, it functions as an agonist at somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), and also demonstrates antagonist activity at the neurokinin-1 receptor (NK1R).[2][3] This dual activity translates into a diverse range of cellular responses, making it a subject of significant interest in therapeutic development. This technical guide provides an in-depth overview of the in vitro signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Signaling Pathways

This compound's engagement with its target receptors initiates a cascade of intracellular events. The primary pathways modulated by Vapreotide include the inhibition of adenylyl cyclase, modulation of MAPK and PI3K/Akt signaling, and the activation of protein phosphatases through its interaction with SSTR2 and SSTR5.[2] Concurrently, its antagonism of NK1R blocks the signaling pathways initiated by the endogenous ligand, Substance P.[4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the binding affinity and functional activity of this compound and its analogs in various in vitro assay systems.

Table 1: Receptor Binding Affinity of Vapreotide and Analogs

| Ligand | Receptor | Assay Type | Cell/Tissue Type | Parameter | Value (nM) | Reference(s) |

| Vapreotide | NK1R | [³H]Substance P Displacement | Guinea-pig bronchi | IC₅₀ | 330 | [4][5] |

| Y-DOTA-Vapreotide | SSTR5 | Radioligand Binding | Transfected Cells | IC₅₀ | 16 | [6] |

| Tc-99m-RC-160 (Vapreotide) | Somatostatin Receptors | Receptor Displacement | Rat brain cortex membranes | K_d_ | 71 |

Table 2: Functional Activity of this compound

| Pathway | Assay | Cell Type | Parameter | Value | Reference(s) |

| NK1R Signaling | Substance P-induced Ca²⁺ Mobilization | U373MG | Inhibition | Dose-dependent | [4][5] |

| NK1R Signaling | Substance P-induced NF-κB Activation | HEK293-NK1R | Inhibition | Partial at 10 µM | [4] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling cascades activated by this compound.

Vapreotide activation of SSTR2/5 signaling pathways.

Vapreotide antagonism of Substance P-induced NK1R signaling.

Detailed Experimental Protocols

Radioligand Binding Assay for SSTR2/SSTR5

Objective: To determine the binding affinity (Ki) of this compound for human SSTR2 and SSTR5.

Materials:

-

HEK293 cells stably expressing human SSTR2 or SSTR5

-

Cell culture reagents

-

Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4)

-

Assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Radioligand: [¹²⁵I-Tyr¹¹]-Somatostatin-14

-

Non-specific binding control: Unlabeled Somatostatin-14 (1 µM)

-

This compound stock solution

-

96-well filter plates (GF/C filters)

-

Scintillation fluid and counter

Workflow Diagram:

Radioligand binding assay workflow.

Procedure:

-

Membrane Preparation: Harvest cultured cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 500 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Binding Assay: In a 96-well plate, combine 50 µL of cell membrane suspension, 50 µL of [¹²⁵I-Tyr¹¹]-Somatostatin-14 (final concentration ~0.1 nM), and 50 µL of either assay buffer (total binding), 1 µM unlabeled Somatostatin-14 (non-specific binding), or varying concentrations of this compound.

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration and Washing: Terminate the assay by rapid filtration through the GF/C filter plate using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay (cAMP Assay)

Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity.

Materials:

-

CHO-K1 cells stably expressing SSTR2

-

Cell culture reagents

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

-

Forskolin

-

This compound stock solution

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader compatible with the chosen detection kit

Procedure:

-

Cell Seeding: Seed CHO-K1-SSTR2 cells into a 96-well plate and grow to confluency.

-

Cell Stimulation: Replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.

-

Add varying concentrations of this compound to the wells and incubate for 15 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production and incubate for a further 15 minutes.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.[7]

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of ERK1/2.[8][9]

Materials:

-

Neuroendocrine tumor cell line (e.g., BON-1)

-

Cell culture reagents

-

Serum-free medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed BON-1 cells and grow to 80% confluency. Serum-starve the cells for 24 hours.

-

Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal loading.

-

Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a ratio of phospho-ERK1/2 to total ERK1/2.

SHP-1 Phosphatase Activity Assay

Objective: To measure the activation of SHP-1 phosphatase by this compound.

Materials:

-

Cell line expressing SSTR2 (e.g., CHO-K1-SSTR2)

-

This compound stock solution

-

Cell lysis buffer

-

SHP-1 immunoprecipitation antibody

-

Protein A/G agarose beads

-

Phosphatase assay buffer

-

Phosphopeptide substrate (e.g., pNPP or a specific fluorogenic substrate)

-

Spectrophotometer or fluorometer

Procedure:

-

Cell Treatment and Lysis: Treat CHO-K1-SSTR2 cells with this compound for a specified time. Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Immunoprecipitate SHP-1 from the cell lysates using an anti-SHP-1 antibody and protein A/G agarose beads.

-

Phosphatase Assay: Wash the immunoprecipitated SHP-1 beads and resuspend them in phosphatase assay buffer.

-

Initiate the reaction by adding the phosphopeptide substrate.

-

Incubate at 37°C for a defined period.

-

Detection: Stop the reaction and measure the amount of dephosphorylated product using a spectrophotometer (for pNPP) or a fluorometer (for a fluorogenic substrate).

-

Data Analysis: Calculate the SHP-1 activity based on the amount of product formed and normalize to the amount of immunoprecipitated SHP-1 protein.

Conclusion

This compound orchestrates a complex network of intracellular signaling events through its interactions with SSTR2, SSTR5, and NK1R. The activation of SSTRs leads to the inhibition of adenylyl cyclase and the modulation of key pathways involved in cell growth and secretion, such as the MAPK and PI3K/Akt pathways, as well as the activation of protein phosphatases. Its antagonistic action at NK1R provides an additional layer of regulation by blocking pro-inflammatory and pain-related signaling. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate the nuanced molecular pharmacology of this compound and to explore its therapeutic potential in various disease contexts.

References

- 1. vapreotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Analog of Somatostatin Vapreotide Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

Vapreotide Acetate: A Deep Dive into its Effects on Growth Hormone and Insulin Secretion

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vapreotide acetate, a synthetic octapeptide analog of somatostatin, exerts significant inhibitory effects on the secretion of several hormones, most notably growth hormone (GH) and insulin. By binding with high affinity to somatostatin receptors (SSTR), particularly subtypes SSTR2 and SSTR5, vapreotide activates intracellular signaling cascades that lead to a reduction in hormone release. This targeted action makes it a valuable therapeutic agent in conditions characterized by hormone hypersecretion, such as acromegaly and certain neuroendocrine tumors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on growth hormone and insulin secretion, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action: Inhibition of Hormone Secretion

Vapreotide's primary mechanism of action is mimicking the natural inhibitory effects of somatostatin.[1] It binds to G-protein coupled somatostatin receptors, which are widely distributed throughout the body, including in the pituitary gland and the pancreas.[1][2] The activation of these receptors, predominantly SSTR2 and SSTR5, initiates a cascade of intracellular events that culminate in the suppression of hormone secretion.[2][3]

Inhibition of Growth Hormone Secretion

In the anterior pituitary gland, vapreotide's binding to SSTR2 on somatotroph cells inhibits the release of growth hormone.[3][4] This is a key therapeutic effect in the management of acromegaly, a disorder caused by excessive GH production.[1][3] The signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, which ultimately reduces the exocytosis of GH-containing secretory granules.

Inhibition of Insulin Secretion

In the pancreas, vapreotide interacts with SSTR5, and to a lesser extent SSTR2, on the beta cells of the islets of Langerhans to inhibit the secretion of insulin.[3] This effect can be beneficial in certain conditions but also necessitates careful monitoring of glucose metabolism in patients undergoing treatment.[5][6] The inhibitory signaling in pancreatic beta cells also involves the modulation of adenylyl cyclase and ion channels, leading to a decrease in insulin release.

Quantitative Data on Hormone Secretion

The following tables summarize the quantitative effects of vapreotide and other somatostatin analogs on growth hormone and insulin secretion from various studies.

Table 1: Effects of Vapreotide and Somatostatin Analogs on Growth Hormone and IGF-1

| Drug/Analog | Study Population | Dosage | Duration | Effect on GH | Effect on IGF-1 | Reference |

| Vapreotide | Healthy male volunteers | 1.5 mg/day s.c. infusion | 7 days | Area under the curve (AUC) of plasma GH concentration reduced to 52±55 vs 112±163 in placebo group (P < 0.01) | Decreased significantly to 178±46 μg/l from a baseline of 244±58 μg/l (P < 0.01) | [7] |

| Octreotide | Patients with acromegaly | Not specified | Not specified | Biochemical control in ~50-60% of cases | Normalization in ~50-60% of cases | [4] |

| Pasireotide LAR | Patients with acromegaly | 40 mg or 60 mg i.m. every 28 days | 12 months | Achieved biochemical control in a higher percentage of patients compared to octreotide LAR | Normalization of IGF-1 in 25% (40mg) and 26% (60mg) of patients | [8][9] |

| Pasireotide LAR | Patients with acromegaly resistant to first-generation SRLs | 40 mg i.m. every 28 days (increased to 60 mg if needed) | 6 months | Median GH concentration decreased by 1.56 µg/L (p <0.001) | Median IGF-1 concentration decreased by 283.0 µg/L (p < 0.001) | [10] |

Table 2: Effects of Somatostatin Analogs on Insulin and Glucose Metabolism

| Drug/Analog | Study Population | Key Findings | Reference |

| Somatostatin Analogs (Octreotide, Lanreotide) | Meta-analysis of acromegaly studies | Fasting plasma insulin was significantly reduced. No significant effect on fasting plasma glucose or HbA1c. | [5] |

| Somatostatin Analogs (Octreotide, Lanreotide) | Meta-analysis of prospective interventional studies in acromegaly | Effectively lowered fasting plasma insulin, HOMA-I, and HOMA-β. Worsened glucose levels after a 2-hour oral glucose tolerance test. | [6] |

| Pasireotide LAR | Patients with acromegaly | Hyperglycemia-related adverse events were more common compared to octreotide LAR. | [8] |

| Octreotide | Patients with gastroenteropancreatic neuroendocrine tumors | Hyperglycemia was observed in 27% of patients in clinical trials. | [11] |

Experimental Protocols

Protocol 1: Assessment of Vapreotide's Effect on Growth Hormone and IGF-1 in Healthy Volunteers

-

Study Design: A randomized, placebo-controlled, double-blind, crossover trial.

-

Participants: Ten healthy male volunteers.

-

Intervention: Continuous subcutaneous infusion of vapreotide (1.5 mg/day) or placebo for 7 days using a portable pump.

-

Hormone Measurement: Venous blood samples for GH were drawn daily in the morning. IGF-1 was measured before and after each treatment period. Specific assay methods (e.g., radioimmunoassay) would be detailed in the primary study.

-

Data Analysis: Comparison of the area under the curve (AUC) for plasma GH concentration and the change in IGF-1 levels between the vapreotide and placebo groups.[7]

Protocol 2: In Vitro Assessment of Somatostatin Analog-Induced Inhibition of Growth Hormone Release from Pituitary Adenoma Cells

-

Cell Culture: Primary cultures of human GH-secreting pituitary adenoma cells are established from surgical specimens. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are incubated with varying concentrations of the somatostatin analog (e.g., octreotide, vapreotide) for a specified period (e.g., 24 hours).

-

GH Measurement: The concentration of GH in the culture medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The percentage inhibition of GH release is calculated by comparing the GH concentration in the treated wells to that in the control (untreated) wells.

Signaling Pathways and Visualizations

The inhibitory effects of this compound are mediated through specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Diagram 1: Vapreotide-Mediated Inhibition of Growth Hormone Secretion

Caption: Vapreotide inhibits GH secretion via SSTR2 signaling.

Diagram 2: Vapreotide-Mediated Inhibition of Insulin Secretion

Caption: Vapreotide inhibits insulin secretion via SSTR5 signaling.

Diagram 3: Experimental Workflow for a Clinical Trial of Vapreotide

Caption: A generalized workflow for a clinical trial of vapreotide.

Conclusion

This compound is a potent inhibitor of growth hormone and insulin secretion, acting through high-affinity binding to somatostatin receptors SSTR2 and SSTR5. Its efficacy in reducing hormone hypersecretion has been demonstrated in both preclinical and clinical studies, making it a cornerstone in the management of acromegaly and certain neuroendocrine tumors. A thorough understanding of its mechanism of action, quantitative effects, and the underlying signaling pathways is crucial for its optimal use in clinical practice and for the development of future therapeutic strategies. The information presented in this technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound and other somatostatin analogs.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Effects of somatostatin analogs on glucose homeostasis: a metaanalysis of acromegaly studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The effects of vapreotide, a somatostatin analogue, on gastric acidity, gallbladder emptying and hormone release after 1 week of continuous subcutaneous infusion in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. engage.england.nhs.uk [engage.england.nhs.uk]

- 9. dovepress.com [dovepress.com]

- 10. Frontiers | The Effect of 6 Months’ Treatment With Pasireotide LAR on Glucose Metabolism in Patients With Resistant Acromegaly in Real-World Clinical Settings [frontiersin.org]

- 11. Association between somatostatin analogues and diabetes mellitus in gastroenteropancreatic neuroendocrine tumor patients: A Surveillance, Epidemiology, and End Results‐Medicare analysis of 5235 patients - PMC [pmc.ncbi.nlm.nih.gov]

Vapreotide Acetate: A Deep Dive into its Pharmacokinetics and Metabolic Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide Acetate is a synthetic octapeptide analog of the natural hormone somatostatin.[1] It exhibits a higher metabolic stability compared to its endogenous counterpart, making it a valuable therapeutic agent in various clinical settings.[2] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolic stability of this compound, compiling available data, outlining experimental methodologies, and visualizing key pathways to support further research and development.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been primarily characterized following subcutaneous administration. The available data provides insights into its absorption, distribution, and elimination.

Quantitative Pharmacokinetic Data

A summary of the key pharmacokinetic parameters for this compound is presented in the tables below. It is important to note that comprehensive data for all administration routes, particularly intravenous and single-dose subcutaneous injection, is limited in publicly available literature.

Table 1: Pharmacokinetic Parameters of this compound Following Continuous Subcutaneous Infusion in Healthy Male Volunteers [3]

| Parameter | Value (Mean ± SD) |

| Dose | 1.5 mg/day |

| Steady State Plasma Concentration (Css) | 2062 ± 180 pg/mL |

| Maximum Plasma Concentration (Cmax) | 3366 ± 527 pg/mL |

| Area Under the Curve (AUC) | 406 ± 35 ng·h/mL |

Table 2: Pharmacokinetic Parameter of this compound Following a Single Subcutaneous Injection [3]

| Parameter | Value (Mean ± SD) |

| Half-life (t½) | 164 ± 46 min |

Note: Cmax, Tmax, and AUC data for single subcutaneous injection were not available in the reviewed literature.

Table 3: Estimated Pharmacokinetic Parameters of Vapreotide for Intravenous Administration

| Parameter | Value |

| Volume of Distribution | 13 L |

| Clearance | 7 L/h |

Note: These parameters are based on pharmacological reviews and analogy to similar somatostatin analogues due to a lack of primary published pharmacokinetic studies for intravenous Vapreotide.

Experimental Protocols

Quantification of Vapreotide in Plasma: Radioimmunoassay (RIA)

The plasma concentrations of Vapreotide in the continuous subcutaneous infusion study were determined using a radioimmunoassay (RIA) method.[3] While the specific proprietary details of the assay for Vapreotide were not fully disclosed, a general protocol for such an assay, adapted from established methods, would involve the following steps:

-

Sample Collection: Venous blood samples are drawn into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Reagent Preparation:

-

Antibody: A specific antibody raised against Vapreotide.

-

Radiolabeled Vapreotide (Tracer): Vapreotide is labeled with a radioactive isotope, typically ¹²⁵I.

-

Standards: A series of known concentrations of non-labeled Vapreotide are prepared to create a standard curve.

-

Assay Buffer: A buffer solution (e.g., phosphate-buffered saline with a protein carrier like bovine serum albumin) is used to dilute samples and reagents.

-

-

Assay Procedure:

-

A fixed amount of antibody and radiolabeled Vapreotide are incubated with either the plasma sample or the standards.

-

During incubation, the unlabeled Vapreotide in the sample and the radiolabeled Vapreotide compete for binding to the limited number of antibody binding sites.

-

After reaching equilibrium, the antibody-bound Vapreotide is separated from the free (unbound) Vapreotide. This can be achieved by methods such as precipitation with a second antibody or polyethylene glycol.

-

-

Data Analysis:

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

A standard curve is generated by plotting the percentage of tracer bound against the concentration of the unlabeled Vapreotide standards.

-

The concentration of Vapreotide in the plasma samples is then determined by interpolating their corresponding percentage of bound tracer on the standard curve.

-

Metabolic Stability of this compound

Experimental Protocols for In Vitro Metabolic Stability

Metabolic Stability in Human Liver Microsomes

This assay is designed to evaluate the metabolism of a compound primarily by cytochrome P450 (CYP) enzymes.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Phosphate buffer (pH 7.4)

-

Test compound (this compound) stock solution

-

Positive control compounds (compounds with known metabolic rates)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

-

Incubation Procedure:

-

A reaction mixture containing HLMs and phosphate buffer is pre-warmed to 37°C.

-

The test compound is added to the reaction mixture at a final concentration typically around 1 µM.

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-CYP mediated degradation.

-

Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

-

Sample Analysis:

-

The terminated samples are centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the remaining parent compound, is analyzed by a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

-

The natural logarithm of the percent remaining is plotted against time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693/k.

-

The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.

-

Metabolic Stability in Human Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and their cofactors.

-

Materials:

-

Cryopreserved or fresh human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Test compound (this compound) stock solution

-

Positive control compounds

-

Organic solvent for reaction termination

-

-

Incubation Procedure:

-

Hepatocytes are thawed (if cryopreserved) and suspended in pre-warmed culture medium.

-

The hepatocyte suspension is added to a multi-well plate.

-

The test compound is added to the wells at a final concentration (e.g., 1 µM).

-

The plate is incubated at 37°C in a humidified incubator, often with gentle shaking.

-

Samples are collected at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

The reaction is stopped by adding a cold organic solvent.

-

-

Sample Analysis and Data Analysis:

-

The analysis of the remaining parent compound and the calculation of in vitro half-life and intrinsic clearance are performed as described for the liver microsome assay.

-

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a somatostatin analog. It binds with high affinity to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[4] These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a cascade of intracellular signaling events.

This compound Signaling Pathway

The binding of Vapreotide to SSTR2 and SSTR5 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates the function of various cellular proteins, leading to the inhibition of hormone secretion and cell proliferation. Additionally, activation of these receptors can lead to the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels, further contributing to the inhibitory effects on hormone release.

Experimental Workflow for In Vitro Metabolic Stability

The general workflow for assessing the metabolic stability of a compound like this compound in vitro is a multi-step process that involves incubation with a metabolically active system followed by analytical quantification.

Conclusion

This technical guide summarizes the currently available information on the pharmacokinetics and metabolic stability of this compound. The data from continuous subcutaneous infusion studies provide valuable insights into its pharmacokinetic profile. However, a clear need exists for more comprehensive studies, particularly for intravenous and single-dose subcutaneous administration, to fully characterize its absorption, distribution, metabolism, and excretion. Furthermore, specific in vitro metabolic stability studies on this compound are required to quantify its metabolic turnover and identify its metabolites. The provided experimental protocols and pathway diagrams offer a framework for researchers and drug development professionals to design and interpret future studies aimed at filling these knowledge gaps.

References

- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. The effects of vapreotide, a somatostatin analogue, on gastric acidity, gallbladder emptying and hormone release after 1 week of continuous subcutaneous infusion in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Vapreotide Acetate: A Technical Guide to its Role in Angiogenesis and the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapreotide Acetate, a synthetic octapeptide analog of somatostatin, has demonstrated significant potential in oncology beyond its established use in treating neuroendocrine tumors and variceal bleeding. This technical guide provides an in-depth exploration of Vapreotide's mechanisms of action with a specific focus on its role in modulating angiogenesis and the tumor microenvironment (TME). While direct, comprehensive studies on Vapreotide are limited, this document synthesizes available data and extrapolates mechanistic insights from closely related somatostatin analogs, such as Octreotide and Pasireotide, to present a cohesive understanding of its potential anti-cancer properties. This guide details the key signaling pathways influenced by Vapreotide, provides protocols for relevant in vitro and in vivo experiments, and presents quantitative data from related studies to inform future research and drug development efforts.

Introduction to this compound

Vapreotide is a synthetic somatostatin analog with a high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), and a lower affinity for SSTR3.[1][2] Like the natural hormone somatostatin, Vapreotide exerts inhibitory effects on the secretion of various hormones, including growth hormone, insulin, and glucagon.[2] Its anti-tumor effects are believed to be both direct, through the induction of cell cycle arrest and apoptosis in tumor cells expressing SSTRs, and indirect, by modulating the tumor's blood supply and the surrounding microenvironment.[3][4] This guide focuses on these indirect mechanisms, specifically its anti-angiogenic properties and its influence on the complex ecosystem of the TME.

This compound and the Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[5] Somatostatin analogs are known to possess anti-angiogenic properties, and evidence suggests that Vapreotide shares these capabilities.[3] The primary mechanisms are believed to be mediated through SSTRs expressed on endothelial cells and by the inhibition of pro-angiogenic growth factors.

Signaling Pathways in Angiogenesis Inhibition

Vapreotide's anti-angiogenic effects are primarily initiated by its binding to SSTR2 on endothelial cells. This interaction triggers a cascade of intracellular events that counteract the signaling of major pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

-

Inhibition of Pro-Angiogenic Factor Expression: Activation of SSTR2 has been shown to down-regulate the expression of VEGF and Matrix Metalloproteinase-2 (MMP-2) in cancer cells.[6] MMP-2 is crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion. By reducing the secretion of these factors into the TME, Vapreotide can indirectly suppress the initiation of the angiogenic cascade.

-

Direct Effects on Endothelial Cells: Somatostatin analogs can directly inhibit the proliferation of endothelial cells.[5] The binding of Vapreotide to SSTR2 on endothelial cells can lead to the activation of protein tyrosine phosphatases (PTPs), such as SHP-1.[7] These phosphatases can dephosphorylate key signaling molecules in pro-angiogenic pathways, effectively dampening the cellular response to growth factors.

-

Interference with VEGF Signaling: A key mechanism for the anti-angiogenic effects of somatostatin analogs is the disruption of the VEGF signaling pathway. Activation of SSTR2 by Octreotide has been shown to prevent the hypoxia-induced activation of STAT3 and HIF-1α, transcription factors that are critical for VEGF expression.[7] This effect is mediated, at least in part, by the activation of SHP-1, which can inactivate VEGFR-2 signaling.[7] It is highly probable that Vapreotide acts through a similar mechanism to inhibit VEGF-induced endothelial cell proliferation, migration, and tube formation.